molecular formula C8H14N2 B2484055 1-Amino-3-methylcyclohexane-1-carbonitrile CAS No. 519181-10-3

1-Amino-3-methylcyclohexane-1-carbonitrile

Cat. No.: B2484055
CAS No.: 519181-10-3
M. Wt: 138.214
InChI Key: OGRLZZHRGWIMSX-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group, a methyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-3-methylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Amino-3-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-methylcyclohexane-1-carbonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-3-methylcyclohexane-1-carbonitrile can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-amino-3-methylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-3-2-4-8(10,5-7)6-9/h7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRLZZHRGWIMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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